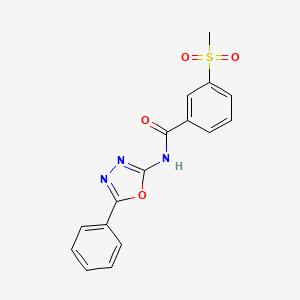

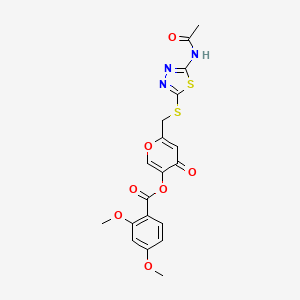

N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, commonly known as ATMPA, is a chemical compound that has been studied for its potential applications in scientific research. ATMPA is a thiomorpholine-containing positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have a range of effects on the central nervous system.

Scientific Research Applications

Chemistry and Synthetic Organic Applications

The synthetic chemistry of compounds featuring thiophene analogues, such as the thiophene analogues of benzidine and 4-aminobiphenyl, reveals the importance of these structures in developing potential pharmacological agents. The synthesis and evaluation of these compounds have shown that alterations in their structure could modulate their biological activity, including potential carcinogenic effects (Ashby et al., 1978). Furthermore, research on synthetic organic chemistry based on the N-Ar axis highlights the development of chemoselective N-acylation reagents and chiral ligands, which are crucial for creating compounds with specific biological activities (Kondo & Murakami, 2001).

Antioxidant and Detoxifying Properties

The study of N-acetylcysteine (NAC) and its derivatives, which share structural similarities with the compound , underscores the relevance of thiol groups in exerting antioxidant effects. NAC's role in modulating glutamatergic, neurotropic, and inflammatory pathways suggests that similar compounds could have therapeutic applications in treating psychiatric and neurodegenerative disorders (Dean et al., 2011). These compounds' ability to act as precursors for glutathione synthesis, enhancing cellular antioxidant defenses, could be an area of interest for N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide.

Neuroprotective Effects and Potential Therapeutic Applications

The research into histamine H3 receptor antagonists/inverse agonists, which are structurally and functionally related to various neurotransmitter systems, demonstrates the potential for compounds like this compound to have neuroprotective and therapeutic effects in treating central nervous system disorders, including addiction and cognitive impairments (Łażewska & Kieć‐Kononowicz, 2014).

Environmental and Toxicological Implications

Investigations into the environmental and toxicological impacts of related compounds, such as acetaminophen, highlight the need for understanding the biodegradation, toxicity, and removal strategies for pharmaceutical pollutants. The transformation pathways of acetaminophen in various environmental matrices reveal the complexity and potential environmental risks associated with these compounds, suggesting similar concerns and research avenues for this compound (Vo et al., 2019).

properties

IUPAC Name |

N-(3-acetylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c1-13(23)14-3-2-4-15(11-14)21-16(24)12-26-18-17(19-5-6-20-18)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPHYKQVEOOPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)

![3-benzyl-N-isopropyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628759.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2628760.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2628762.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)